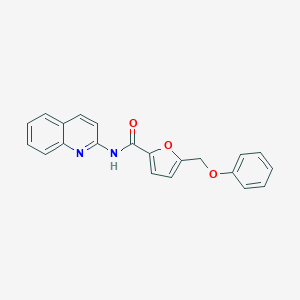
N-(2-acetylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)nicotinamide, also known as NAPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide, which is a form of vitamin B3. NAPA has been studied for its ability to modulate various biological processes, including inflammation, oxidative stress, and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of N-(2-acetylphenyl)nicotinamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. One proposed mechanism is the inhibition of NF-κB, which is a transcription factor involved in the regulation of inflammatory responses. N-(2-acetylphenyl)nicotinamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-(2-acetylphenyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of immune cells. Additionally, N-(2-acetylphenyl)nicotinamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-acetylphenyl)nicotinamide in lab experiments is its low toxicity. It has been shown to have a high safety profile in animal studies, with no significant adverse effects observed. Additionally, N-(2-acetylphenyl)nicotinamide is relatively easy to synthesize and purify, which makes it a cost-effective option for research. One limitation of using N-(2-acetylphenyl)nicotinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-acetylphenyl)nicotinamide. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-acetylphenyl)nicotinamide and its potential therapeutic applications in various disease states. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-acetylphenyl)nicotinamide in humans.
Méthodes De Synthèse
N-(2-acetylphenyl)nicotinamide can be synthesized through a multi-step process starting with 2-acetylaniline and nicotinic acid. The final product is obtained through a coupling reaction between the two precursors, followed by purification and characterization.
Applications De Recherche Scientifique
N-(2-acetylphenyl)nicotinamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, N-(2-acetylphenyl)nicotinamide has been studied for its ability to modulate oxidative stress, which is implicated in the pathogenesis of many chronic diseases.
Propriétés
Nom du produit |
N-(2-acetylphenyl)nicotinamide |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-(2-acetylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)12-6-2-3-7-13(12)16-14(18)11-5-4-8-15-9-11/h2-9H,1H3,(H,16,18) |
Clé InChI |
UXTFMNPOJWDPSI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)


![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
